N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine
Description
N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It is characterized by the presence of a furan ring attached to a phenyl group, which is further connected to a purine moiety
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-22-11-21-15-16(19-10-20-17(15)22)18-8-12-2-4-13(5-3-12)14-6-7-23-9-14/h2-7,9-11H,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVGXEBALBDFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Methylation of 6-Chloropurine
The 9-methylpurine scaffold is synthesized from 6-chloropurine (14 ) using tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) in dimethylacetamide (DMA) at 80–100°C. This method achieves regioselective methylation at the N9 position with yields of 78–85%.
Reaction Conditions:
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: dppf (4 mol%)
- Solvent: DMA
- Temperature: 80°C, 12 h
Synthesis of 4-(Furan-3-yl)benzylamine
Suzuki-Miyaura Coupling for Aryl-Furan Bond Formation
A bromophenyl intermediate (4a ) is coupled with furan-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst. The reaction proceeds in a 1,4-dioxane/water mixture at 110°C for 2.5 h, yielding 4-(furan-3-yl)phenylboronic acid. Subsequent reduction of a nitro intermediate (e.g., 6a ) with hydrazine hydrate (80% NH₂NH₂·H₂O) affords the benzylamine.
Optimization Insights:
Nitro Reduction Pathway
Alternatively, 4-nitrobenzaldehyde derivatives are reduced to amines using iron powder/ethanol. However, this method generates iron sludge, prompting substitution with catalytic hydrogenation (H₂/Pd-C) for improved sustainability.
Coupling Strategies for Final Assembly
Reductive Amination
The benzylamine fragment reacts with 9-methyl-9H-purin-6-amine in the presence of NaBH₃CN or NaBH(OAc)₃. This one-pot method proceeds via imine intermediate formation, followed by reduction.
Key Parameters:
Nucleophilic Substitution
Activation of the benzylamine as a chloride (e.g., 4-(furan-3-yl)benzyl chloride) enables direct alkylation of the purine’s 6-amino group. Reactions are conducted in DMF with K₂CO₃ as a base.
Challenges:
Comparative Analysis of Synthetic Routes
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it can inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. The furan ring and purine moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(Furan-2-yl)phenyl]methyl]-9-methylpurin-6-amine
- N-[[4-(Thiophen-3-yl)phenyl]methyl]-9-methylpurin-6-amine
- N-[[4-(Pyridin-3-yl)phenyl]methyl]-9-methylpurin-6-amine
Uniqueness
N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds .
Biological Activity
N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14N6O
- Molecular Weight : 306.32 g/mol
- CAS Number : 2741890-28-6
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds containing furan rings. The furan nucleus is known to modulate various inflammatory pathways, potentially through the inhibition of nitric oxide (NO) production and other inflammatory mediators.
Research Findings :
- A study indicated that furan derivatives can significantly inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages without showing significant cytotoxicity .
- Specific furan compounds exhibited unique mechanisms to inhibit NO production, which is crucial in various inflammatory responses .
2. Antimicrobial Activity
Furan derivatives have been reported to possess antimicrobial properties, acting through selective inhibition of microbial growth.
Research Findings :
- Furan-based compounds have demonstrated effectiveness against a range of pathogens, suggesting their potential as antimicrobial agents .
- The mechanisms include modification of enzyme activities that are essential for microbial survival and proliferation.
3. Anticancer Potential
The compound's purine structure suggests potential anticancer activity, particularly in breast cancer models.
Research Findings :
- This compound has been linked to the modulation of cellular activities involved in cancer proliferation and invasion .
- Studies indicate that it may interfere with platelet aggregation pathways, which are often exploited by cancer cells for metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | |
| Antimicrobial | Selective inhibition of microbial growth | |
| Anticancer | Modulation of platelet aggregation pathways |
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, furan derivatives were tested for their effects on LPS-stimulated macrophages. The study found that certain furan compounds significantly reduced NO production at concentrations as low as 10 µM, indicating a strong anti-inflammatory potential.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that this compound could prevent the antiproliferative effects of alpha-difluoromethylornithine, suggesting its role in modulating cancer cell behavior through interference with key signaling pathways related to cell proliferation and invasion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
